molecular formula C12H14N2O B8647074 2-(1-methyl-4-phenylimidazol-2-yl)ethanol

2-(1-methyl-4-phenylimidazol-2-yl)ethanol

Cat. No.: B8647074
M. Wt: 202.25 g/mol
InChI Key: ORTOIUYGGQSINR-UHFFFAOYSA-N
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Description

2-(1-methyl-4-phenylimidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-4-phenylimidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The imidazole ring can undergo reduction to form saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde or 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone.

    Reduction: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane.

    Substitution: Formation of halogenated derivatives such as 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-4-chlorophenol.

Scientific Research Applications

2-(1-methyl-4-phenylimidazol-2-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane
  • 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde
  • 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone

Uniqueness

2-(1-methyl-4-phenylimidazol-2-yl)ethanol is unique due to the presence of both the imidazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1-methyl-4-phenylimidazol-2-yl)ethanol

InChI

InChI=1S/C12H14N2O/c1-14-9-11(13-12(14)7-8-15)10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3

InChI Key

ORTOIUYGGQSINR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CCO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 674 mg (4.26 mmol) of 1-methyl-4-phenylimidazole (Kashima, C.; Harada, Y.; Hosomi, A. Heterocycles 1993, 35, 433) in 8.5 mL of THF at −78° C. was treated with 1.9 mL (4.69 mmol) of a 2.5 M nBuLi in hexanes solution. After stirring for 10 min, 1.1 mL (21.3 mmol) of ethylene oxide was added. The reaction was stirred for min then warmed to 25° C. and stirred for 1 h. Upon cooling to 0° C., 1.1 mL (21.3 mmol) of ethylene oxide was added, and the reaction was warmed to 25° C. and stirred overnight. The reaction was poured into H2O and extracted with Et2O. The combined organics were dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by silica gel flash column chromatography using EtOAc/MeOH (95:5), and the collected product was recrystallized from CH2Cl2/EtOAc to give 178 mg (21%) of title compound as a white solid: low resolution MS (ES) m/e 225 (MNa+), 203 (MH+).
Quantity
674 mg
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
21%

Synthesis routes and methods II

Procedure details

In a 25 ml flask were placed 11-2 (0.500 g, 3.16 mmol), and anhydrous THF (6 mL). The reaction was flushed with N2 gas and cooled to −78° C. Ethylene oxide (27.3 g, 31 mL, 31.6 mmol) was added dropwise via syringe. Upon completion of addition, the reaction mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was then quenched with sat. aq. NH4Cl (100 mL) and extracted with EtOAc (2×150 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel flash column chromatography (24 g cartridge), eluting with 0-100% EtOAc/hexanes to give 200 mg (31%) of 11-3. LC/MS: m/z (M+H)=203.2.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
31%

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